molecular formula C20H16BrN3O2 B2723426 6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 922899-24-9

6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2723426
CAS No.: 922899-24-9
M. Wt: 410.271
InChI Key: QTRVNLDIFLMMNI-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the 4-bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the indolin-1-yl group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may result in various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Indolinone derivatives: Compounds with the indolinone moiety.

Uniqueness

The uniqueness of 6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

6-(4-bromophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c21-16-7-5-14(6-8-16)17-9-10-19(25)24(22-17)13-20(26)23-12-11-15-3-1-2-4-18(15)23/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRVNLDIFLMMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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